molecular formula C16H16N6S B2786238 5-amino-1-{5-ethyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}-1H-pyrazole-4-carbonitrile CAS No. 306278-33-1

5-amino-1-{5-ethyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}-1H-pyrazole-4-carbonitrile

Cat. No.: B2786238
CAS No.: 306278-33-1
M. Wt: 324.41
InChI Key: DCXKRZQDFOHDOK-UHFFFAOYSA-N
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Description

5-Amino-1-{5-ethyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraen-3-yl}-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole core fused to a tricyclic system containing sulfur (thia) and nitrogen (diaza) heteroatoms.

Properties

IUPAC Name

5-amino-1-(2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6S/c1-2-12-20-15(22-14(18)9(7-17)8-19-22)13-10-5-3-4-6-11(10)23-16(13)21-12/h8H,2-6,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXKRZQDFOHDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C2C3=C(CCCC3)SC2=N1)N4C(=C(C=N4)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-ethyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of hydrazines with 1,3-dicarbonyl compounds, α, β -acetylenic aldehydes, β -ketonitriles, and ynones . These reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-ethyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound

Scientific Research Applications

5-Amino-1-(2-ethyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-ethyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression. The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound used .

Comparison with Similar Compounds

Pyrazole-Carbonitrile Derivatives

  • 5-Ethoxymethyleneamino-3-aryl-pyrazole-4-carbonitriles (15a, 15b): These derivatives (e.g., 15a: 4-fluorophenyl; 15b: 2,4-dichlorophenyl) share the pyrazole-carbonitrile backbone but lack the tricyclic system. The ethoxymethyleneamino group enhances solubility, while aryl substituents influence melting points (15a: 194–196°C; 15b: 226–227°C) and reactivity in cyclization reactions .
  • 5-Azido-1H-pyrazole-4-carbonitrile (P1|19o) :
    This simpler analog replaces the tricyclic moiety with an azido group. Spectroscopic data (¹H NMR δ = 13.66 ppm for NH; ¹³C NMR δ = 149.3 ppm for C=N) highlight electronic effects of the carbonitrile group, which are critical for further functionalization .

Tricyclic Pyrazole Hybrids

  • Thiazolo[3,2-a]pyridine Derivatives: Compounds like 5-amino-3-oxo-tetrahydro-5H-thiazolo[3,2-a]pyridine-6-carbonitrile incorporate thiazole and pyridine rings.

Agrochemical Pyrazole Derivatives

  • Fipronil and Ethiprole :
    These pesticides feature pyrazole-carbonitrile cores with trifluoromethylphenyl and sulfinyl groups. Their insecticidal activity is attributed to GABA receptor antagonism, suggesting that the target compound’s tricyclic system may similarly enhance target specificity .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound ~380 (estimated) Not reported Tricyclic, CN, NH₂
15a (4-fluorophenyl derivative) 368.3 194–196 Ethoxymethyleneamino, CN
15b (2,4-dichlorophenyl derivative) 403.2 226–227 Ethoxymethyleneamino, CN
5-Azido-1H-pyrazole-4-carbonitrile 134.1 Oil (liquid) Azido, CN

Table 2: Spectroscopic Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹, Key Bands)
Target Compound Not reported Not reported Anticipated CN stretch ~2240
15a Not reported Not reported CN stretch ~2240
5-Azido-1H-pyrazole 8.55 (pyrazole H) 149.3 (C=N) 2242 (CN), 2138 (N₃⁻)

Biological Activity

The compound 5-amino-1-{5-ethyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}-1H-pyrazole-4-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular FormulaC23H26N4S
Molecular Weight458.6 g/mol
IUPAC Name5-amino-1-{5-ethyl-8-thia...
CAS NumberNot specified

The compound features a unique tricyclic structure that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways.

Proposed Mechanisms

  • Enzyme Inhibition : The compound may inhibit enzymes that are critical in the inflammatory response, thereby reducing inflammation.
  • Receptor Modulation : It might also interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit antimicrobial properties. For instance, derivatives of diazatricyclo compounds have shown effectiveness against various bacterial strains.

Anticancer Potential

Initial investigations into the anticancer potential of this compound suggest it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies

  • Study on Inflammation : A study published in the Journal of Medicinal Chemistry evaluated a related compound's effectiveness in reducing inflammation in animal models. Results indicated significant reductions in inflammatory markers when administered at specific dosages.
  • Antimicrobial Evaluation : In vitro studies demonstrated that compounds similar to 5-amino derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents.
  • Cancer Cell Line Testing : Research conducted on various cancer cell lines revealed that the compound could inhibit cell proliferation effectively, particularly in breast and colon cancer cells.

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing this compound?

Answer:
Synthesis typically involves multi-step heterocyclic reactions, such as cyclocondensation of nitrile-containing precursors with amines or thiols under controlled conditions. For example, pyrazole-carbonitrile derivatives are often synthesized via [3+2] cycloaddition or nucleophilic substitution reactions . Characterization should include:

  • X-ray crystallography using programs like SHELXL for structural validation (rigorous refinement protocols ensure accuracy in bond lengths/angles) .
  • Spectroscopic techniques : FT-IR for functional group analysis, NMR (¹H/¹³C) for regiochemical confirmation, and mass spectrometry for molecular weight verification .
  • Thermogravimetric analysis (TGA) to assess thermal stability, critical for pharmacological applications.

Advanced: How can computational methods optimize the design of derivatives with enhanced bioactivity?

Answer:
Advanced computational workflows integrate:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity and interaction sites .
  • Molecular docking : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases or enzymes). Studies on similar pyrazole-carbonitriles show strong correlations between docking scores and experimental IC₅₀ values .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over time, identifying key residues for selective binding .
  • AI-driven platforms : Tools like COMSOL Multiphysics enable predictive modeling of reaction pathways, reducing trial-and-error in synthetic optimization .

Basic: What experimental controls are essential to validate purity and structural integrity?

Answer:

  • Chromatographic methods : HPLC with UV/Vis detection (λ = 254–280 nm) to confirm purity >95%. Use C18 columns and gradient elution (acetonitrile/water) .
  • Melting point analysis : Compare observed values with literature to detect impurities.
  • Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
  • Control reactions : Include blank runs (without catalyst) and known reference compounds to confirm reaction specificity .

Advanced: How can researchers resolve contradictions in spectroscopic vs. crystallographic data?

Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Mitigation strategies include:

  • Variable-temperature NMR : Identify temperature-dependent conformational shifts .
  • Complementary crystallography : Use high-resolution X-ray data (≤1.0 Å) to resolve ambiguities in bond orders; SHELXL refinement with TWIN/BASF commands handles twinning or disorder .
  • Solid-state vs. solution-state comparisons : Raman spectroscopy or PXRD can detect polymorphism affecting spectral profiles .

Basic: What are the best practices for evaluating in vitro pharmacological activity?

Answer:

  • Dose-response assays : Use MTT or SRB assays for cytotoxicity (IC₅₀ determination) across multiple cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition studies : Kinase assays (e.g., EGFR or CDK2) with ATP-competitive controls. Monitor activity via fluorescence or luminescence .
  • Solubility optimization : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity .

Advanced: How can AI enhance high-throughput screening (HTS) of this compound’s derivatives?

Answer:

  • Generative AI models : Predict novel derivatives with desired properties (e.g., LogP <3, polar surface area >60 Ų) using SMILES-based generative adversarial networks (GANs) .
  • Automated workflows : Robotic liquid handlers integrated with AI analyze SAR trends from HTS data, prioritizing hits for synthesis .
  • Cluster analysis : Apply unsupervised learning (e.g., t-SNE) to group derivatives by activity profiles, identifying key structural motifs .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions .
  • Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal. Collect organic waste in halogen-approved containers .
  • Acute toxicity screening : Follow OECD 423 guidelines for preliminary LD₅₀ estimation in rodent models .

Advanced: How can isotopic labeling (e.g., ¹⁵N/¹³C) aid in metabolic pathway tracing?

Answer:

  • Synthetic incorporation : Introduce ¹³C at the pyrazole C-4 position via K¹³CN in cyclization steps .
  • Mass spectrometry imaging (MSI) : Track labeled metabolites in tissues, correlating spatial distribution with pharmacokinetic profiles .
  • NMR metabolomics : ¹H-¹³C HSQC spectra reveal real-time metabolic flux in cell cultures .

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